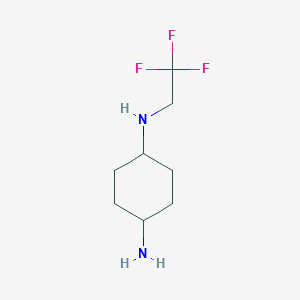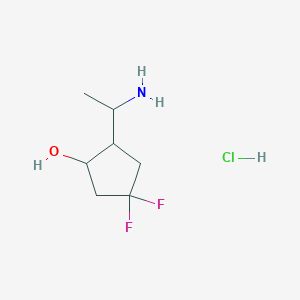
2-(1-Aminoethyl)-4,4-difluorocyclopentanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Aminoethyl)-4,4-difluorocyclopentanol hydrochloride is a synthetic organic compound characterized by the presence of an aminoethyl group and two fluorine atoms attached to a cyclopentanol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminoethyl)-4,4-difluorocyclopentanol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,4-difluorocyclopentanone.
Aminoethylation: The 4,4-difluorocyclopentanone undergoes a nucleophilic addition reaction with ethylamine to form 2-(1-Aminoethyl)-4,4-difluorocyclopentanol.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, where reagents like alkyl halides or acyl chlorides can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base or acid catalyst.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted aminoethyl derivatives.
Aplicaciones Científicas De Investigación
2-(1-Aminoethyl)-4,4-difluorocyclopentanol hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 2-(1-Aminoethyl)-4,4-difluorocyclopentanol hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the fluorine atoms enhance the compound’s stability and binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
- 2-(1-Aminoethyl)-4-fluorocyclopentanol hydrochloride
- 2-(1-Aminoethyl)-4,4-dichlorocyclopentanol hydrochloride
- 2-(1-Aminoethyl)-4,4-dibromocyclopentanol hydrochloride
Comparison: Compared to its analogs, 2-(1-Aminoethyl)-4,4-difluorocyclopentanol hydrochloride is unique due to the presence of two fluorine atoms, which impart distinct physicochemical properties such as increased lipophilicity and metabolic stability. These features can enhance its efficacy and selectivity in biological applications, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C7H14ClF2NO |
|---|---|
Peso molecular |
201.64 g/mol |
Nombre IUPAC |
2-(1-aminoethyl)-4,4-difluorocyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H13F2NO.ClH/c1-4(10)5-2-7(8,9)3-6(5)11;/h4-6,11H,2-3,10H2,1H3;1H |
Clave InChI |
VNDRGHSMKOISLM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CC(CC1O)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,7-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13095576.png)
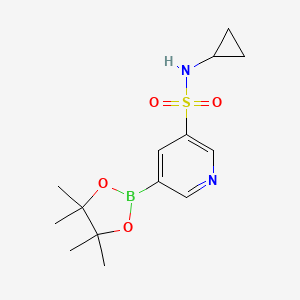
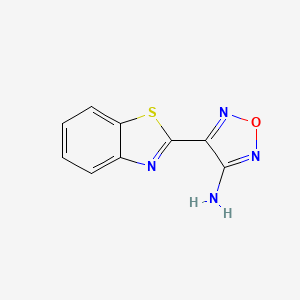
![8-Oxabicyclo[3.2.1]octan-3-one oxime](/img/structure/B13095609.png)
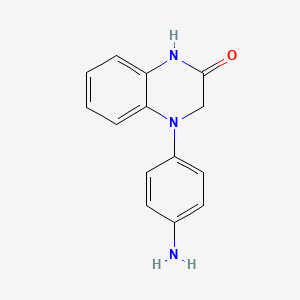
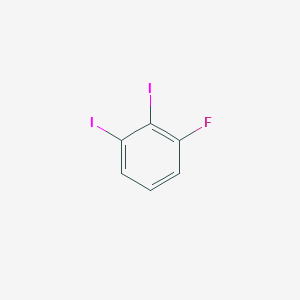
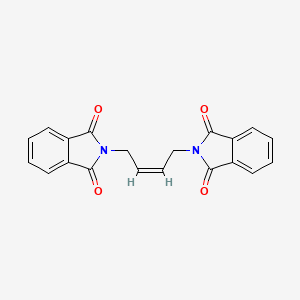

![5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13095636.png)
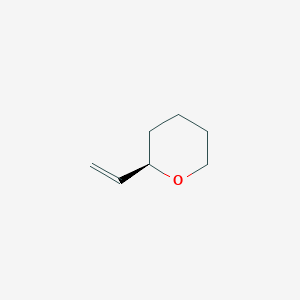
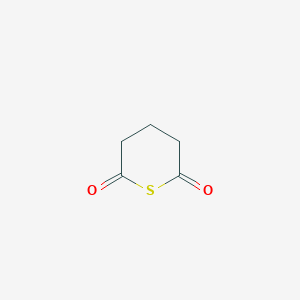
![Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI)](/img/structure/B13095643.png)
